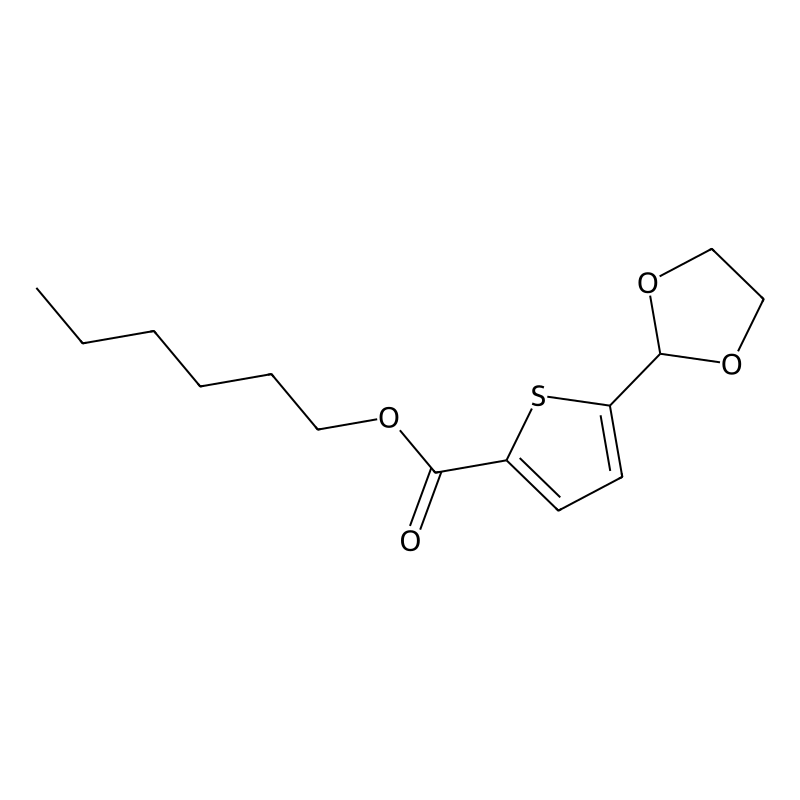

Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide

Scientific Field: This research falls under the field of Organic Chemistry.

Summary of the Application: The study focuses on the synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide. This compound is of interest due to its potential use in various applications, including as liquid crystals and as a component in fine organic synthesis .

Methods of Application: The synthesis was achieved by reducing 2-(4-nitrophenyl)-1,3-dioxolane, using glucose as an eco-friendly reductant in an alkaline medium .

Results or Outcomes: The study successfully developed a simple approach to synthesizing 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide .

Stereoselective Formation of Substituted 1,3-Dioxolanes

Scientific Field: This research is also in the field of Organic Chemistry.

Summary of the Application: The study presents a method for the stereoselective formation of substituted 1,3-dioxolanes. These compounds are useful synthetic intermediates .

Methods of Application: The formation of substituted 1,3-dioxolanes was achieved through an assembly of three components: alkene, carboxylic acid, and silyl enol ether. The reaction proceeded via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine .

Results or Outcomes: The study successfully demonstrated the stereoselective formation of substituted 1,3-dioxolanes .

Use of 1,3-Dioxolane in Polymer Electrolytes

Scientific Field: This research is in the field of Material Science and Electrochemistry.

Summary of the Application: 1,3-Dioxolane (DOL) has received great attention as a polymer electrolyte (PE) for Li-metal batteries (LMBs) due to its desirable interfacial contact and decent compatibility with Li-metal .

Methods of Application: The study focused on the in situ polymerization of 1,3-dioxane as a highly compatible polymer electrolyte to enable the stable operation of 4.5 V Li-metal batteries .

Results or Outcomes: The study demonstrated that the in situ fabricated poly (DOX) PE obtained exhibits superior oxidation stability (exceeding 4.7 V) owing to its prolonged alky chain that lowers its HOMO level .

Use of 1,3-Dioxolanes in the Synthesis of Natural or Intermediate Compounds

Scientific Field: This research is in the field of Organic Chemistry and Pharmaceutical Science.

Summary of the Application: The 1,3-dioxolane group is the most widely used as a protecting group for carbonyl function and adjacent diols in the synthesis of natural or intermediate compounds .

Methods of Application: The study focused on the ultrasound-assisted synthesis of 1,3-dioxolane .

Results or Outcomes: The study demonstrated the effectiveness of using 1,3-dioxolane as a protecting group in the synthesis of various compounds .

Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate is a chemical compound with the molecular formula C14H20O4S and a molecular weight of approximately 284.37 g/mol. This compound features a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur, and a dioxolane moiety, which is a five-membered cyclic ether. The presence of the hexyl group contributes to its hydrophobic characteristics, making it soluble in organic solvents. The compound is classified under various chemical databases, including PubChem and ChemicalBook, where it is identified by the CAS number 898772-20-8 .

- Esterification Reactions: It can react with alcohols or carboxylic acids to form new esters.

- Nucleophilic Substitution: The thiophene ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Reduction Reactions: The dioxolane ring can be reduced to yield other functional groups, depending on the conditions used.

These reactions highlight its potential utility in organic synthesis and medicinal chemistry.

The synthesis of Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate typically involves multi-step organic reactions:

- Formation of Dioxolane: The initial step may involve the reaction of glycols with aldehydes or ketones to form dioxolanes.

- Thiophene Synthesis: The thiophene ring can be synthesized via cyclization reactions involving suitable precursors like 1,3-diketones.

- Esterification: Finally, the dioxolane and thiophene components can be combined through esterification using acid chlorides or anhydrides.

These synthetic routes allow for the production of this compound in a laboratory setting .

Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate has several potential applications:

- Pharmaceutical Research: Due to its structural characteristics, it may serve as a lead compound in drug discovery efforts targeting various diseases.

- Organic Synthesis: It can be utilized as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Its unique properties might make it suitable for use in developing new materials with specific electronic or optical characteristics .

Interaction studies involving Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate are essential for understanding its potential biological effects and mechanisms of action. Preliminary studies suggest that compounds with similar structures can interact with biological targets such as enzymes or receptors. Further research is necessary to elucidate specific interactions and their implications for therapeutic applications .

Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate shares structural similarities with several other compounds that also contain thiophene or dioxolane moieties. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate | Ethyl group instead of hexyl | Lower hydrophobicity than Hexyl variant |

| Methyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate | Methyl group provides different solubility | Potentially higher reactivity due to smaller size |

| Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate | Propyl group offers moderate hydrophobicity | Intermediate properties between ethyl and hexyl |

These compounds demonstrate variations in hydrophobicity and reactivity based on the alkyl chain length. Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate stands out due to its longer hexyl chain, which enhances its solubility in non-polar solvents and potentially increases its biological activity.

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy serves as a cornerstone technique for the structural elucidation of Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate. The compound's molecular framework presents distinct magnetic environments that can be systematically analyzed through both proton and carbon-13 Nuclear Magnetic Resonance methodologies [1] [2].

Proton and Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments

The proton Nuclear Magnetic Resonance spectrum of Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate exhibits characteristic resonances attributable to its diverse structural components. The thiophene ring protons are anticipated to resonate in the aromatic region between 6.8 and 7.6 parts per million, consistent with the established chemical shift ranges for thiophene-2-carboxylate derivatives [3] [4]. Specifically, based on the spectral data of methyl thiophene-2-carboxylate, the thiophene protons are expected to appear at approximately 7.78 parts per million for the 3-position, 7.53 parts per million for the 4-position, and 7.08 parts per million for the 5-position [3] [4].

The dioxolane ring system contributes distinctive signals to the proton Nuclear Magnetic Resonance spectrum. The methine proton (CHO2) of the dioxolane ring typically resonates between 5.8 and 6.0 parts per million due to the deshielding effect of the two adjacent oxygen atoms [6]. The dioxolane methylene protons (OCH2CH2O) are observed as multiplets in the range of 3.9 to 4.1 parts per million, reflecting their chemical equivalence and coupling with the adjacent methine proton [7] .

The hexyl ester chain provides a series of well-defined multiplets characteristic of aliphatic protons. The terminal methyl group appears as a triplet at approximately 0.9 parts per million, while the methylene protons adjacent to the ester oxygen are expected around 4.3 parts per million [2]. The remaining methylene protons of the hexyl chain resonate between 1.3 and 1.7 parts per million, forming overlapping multiplets [2].

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information through the analysis of carbon chemical shifts. The carbonyl carbon of the ester functionality typically resonates between 160 and 180 parts per million, with the exact position influenced by the electron-withdrawing nature of the thiophene ring [3] [8]. For thiophene-2-carboxylate derivatives, this signal commonly appears around 162.7 parts per million [3].

The thiophene ring carbons exhibit characteristic chemical shifts in the aromatic region. Based on methyl thiophene-2-carboxylate data, these carbons resonate at approximately 133.6, 133.4, 132.3, and 127.7 parts per million [3]. The carbon bearing the carboxylate substituent typically appears at the most downfield position due to the electron-withdrawing effect of the carbonyl group [8].

The dioxolane ring carbons provide distinctive signals that facilitate structural confirmation. The central carbon (CHO2) of the dioxolane ring resonates between 100 and 110 parts per million, while the methylene carbons (OCH2CH2O) appear between 65 and 75 parts per million [7] [9]. These chemical shifts reflect the significant deshielding effect of the adjacent oxygen atoms [9].

The hexyl chain carbons contribute a series of signals in the aliphatic region. The terminal methyl carbon appears around 14 parts per million, while the methylene carbons resonate between 22 and 32 parts per million [2] [10]. The carbon adjacent to the ester oxygen typically exhibits a characteristic downfield shift to approximately 65 parts per million [2].

Two-Dimensional Nuclear Magnetic Resonance Techniques for Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance experiments provide crucial connectivity information that complements the chemical shift assignments obtained from one-dimensional spectra [11] [12]. Correlation Spectroscopy (COSY) experiments reveal proton-proton coupling relationships within the molecular framework, enabling the systematic assignment of spin systems [11] [13].

In the thiophene ring system, Correlation Spectroscopy would demonstrate the scalar coupling between adjacent aromatic protons, confirming their relative positions on the ring [14] [13]. The coupling patterns observed in the thiophene region typically exhibit characteristic coupling constants of 3-5 Hertz for adjacent protons and smaller long-range couplings [14].

The dioxolane ring system exhibits distinctive correlation patterns in Correlation Spectroscopy experiments [11]. The methine proton (CHO2) shows coupling to the adjacent methylene protons, while the methylene protons themselves demonstrate geminal coupling and vicinal coupling to the methine proton [12] [9]. These correlation patterns provide unambiguous confirmation of the dioxolane ring structure [9].

Heteronuclear Single Quantum Correlation (HSQC) spectroscopy establishes direct one-bond carbon-proton connectivities, enabling the precise assignment of carbon-13 resonances to their corresponding protons [12]. This technique is particularly valuable for distinguishing between overlapping signals in complex molecular systems [12] [15].

For Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate, Heteronuclear Single Quantum Correlation experiments would reveal the direct correlations between thiophene ring carbons and their attached protons, facilitating complete assignment of the aromatic region [14] [12]. Similarly, the dioxolane carbons would show characteristic correlations with their respective protons, confirming the ring structure [12] [9].

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides essential long-range connectivity information through two- and three-bond carbon-proton correlations [11] [13]. This technique is instrumental in establishing quaternary carbon assignments and confirming substitution patterns [13] [16].

In the target compound, Heteronuclear Multiple Bond Correlation would demonstrate key correlations between the carbonyl carbon and the thiophene ring protons, confirming the ester substitution pattern [14] [13]. Additionally, correlations between the dioxolane methine carbon and the thiophene protons would establish the connectivity between these ring systems [16].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides fundamental structural information through the analysis of fragmentation patterns that arise from the controlled decomposition of molecular ions under electron impact or other ionization conditions [17]. For Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate, the fragmentation behavior reflects the relative stability of various structural components and their propensity for specific bond cleavage reactions [17] [18].

The molecular ion peak for Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate would appear at mass-to-charge ratio 284, corresponding to the molecular formula C14H20O4S [1]. The intensity of this peak depends on the stability of the molecular ion under the ionization conditions employed [17] [18].

Ester functionality commonly undergoes alpha-cleavage reactions, resulting in the loss of the alkoxy group [17] [18]. For the hexyl ester moiety, this fragmentation would produce a characteristic acylium ion through the loss of the hexyloxy radical (C6H13O- , mass 101), yielding a fragment at mass-to-charge ratio 183 [17] [18]. This acylium ion, containing the thiophene-dioxolane core structure, often represents a significant peak in the mass spectrum due to its resonance stabilization [18].

The thiophene ring system exhibits characteristic fragmentation patterns that provide diagnostic structural information [19] [20]. Thiophene-2-carboxylate derivatives commonly show base peaks arising from the thiophene ring cation formed through various fragmentation pathways [19]. For simple thiophene carboxylates, a significant fragment appears at mass-to-charge ratio 85, corresponding to the thiophene ring plus additional substituents [21] [19].

The dioxolane ring presents a distinctive fragmentation pattern characterized by the facile loss of formaldehyde (CH2O, mass 30) [22] [23]. This elimination reaction occurs through a concerted mechanism involving the rupture of the acetal C-O bonds and results in a fragment ion 30 mass units lower than the parent ion [22] [23]. For complex molecules containing dioxolane rings, this fragmentation represents a characteristic diagnostic feature [23].

Additional fragmentation pathways include the McLafferty rearrangement, which can occur in the hexyl chain through a six-membered transition state involving gamma-hydrogen transfer [17] [18]. This rearrangement typically results in the elimination of alkene fragments and the formation of even-electron ions with characteristic mass relationships [17].

The relative intensities of fragment ions depend on the thermodynamic stability of the resulting cations and the kinetics of the fragmentation processes [17] [18]. Aromatic systems generally provide enhanced stability through resonance effects, leading to more intense peaks for fragments containing the thiophene ring [17] [19].

Tandem mass spectrometry experiments can provide additional structural confirmation through collision-induced dissociation of selected fragment ions [21]. This approach enables the detailed characterization of fragmentation pathways and can distinguish between isomeric structures that produce similar molecular ion masses [21].

Infrared and Raman Vibrational Mode Analysis

Vibrational spectroscopy encompasses both infrared and Raman techniques, which provide complementary information about molecular structure through the analysis of fundamental vibrational modes [24] [25]. The selection rules governing these spectroscopic methods result in different sensitivities to various molecular vibrations, making their combined application particularly powerful for structural characterization [24] [25].

Infrared spectroscopy of Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate reveals characteristic absorption bands corresponding to the fundamental vibrational modes of the constituent functional groups [24] [26]. The carbonyl stretch of the ester functionality appears as a very strong absorption between 1650 and 1680 wavenumbers, with the exact position influenced by the electron-withdrawing nature of the thiophene ring and potential conjugation effects [24] [27].

The thiophene ring system contributes several diagnostic bands to the infrared spectrum [24] [26]. The aromatic carbon-carbon stretching vibrations typically appear in the range of 1400 to 1600 wavenumbers with medium to strong intensities [24] [26]. The aromatic carbon-hydrogen stretching modes resonate around 3100 wavenumbers, though these bands are often weak due to the reduced dipole moment changes associated with these vibrations [24].

Thiophene ring deformation modes provide additional structural information through their characteristic frequencies [24] [26]. The in-plane carbon-hydrogen bending vibrations occur between 1000 and 1300 wavenumbers, while out-of-plane bending modes appear in the range of 750 to 1000 wavenumbers [24] [27]. The carbon-sulfur stretching vibrations, characteristic of the thiophene ring, resonate between 600 and 850 wavenumbers [24] [27].

The dioxolane ring system exhibits distinctive vibrational signatures that facilitate its identification [9] [28]. The carbon-oxygen-carbon stretching modes of the acetal linkage appear as strong absorptions between 1050 and 1150 wavenumbers [9] [28]. These bands often overlap with other carbon-oxygen stretching modes in the molecule, requiring careful spectral analysis for unambiguous assignment [28].

The dioxolane ring also contributes characteristic deformation modes in the fingerprint region [9] [25]. The ring breathing and deformation vibrations typically appear between 800 and 1000 wavenumbers, providing diagnostic information about the five-membered ring structure [9] [25].

The hexyl ester chain contributes several absorption bands characteristic of aliphatic hydrocarbons [24]. The carbon-hydrogen stretching vibrations of the methyl and methylene groups appear as strong absorptions between 2850 and 2950 wavenumbers [24]. The carbon-carbon stretching and deformation modes of the alkyl chain resonate in the range of 800 to 1300 wavenumbers [24].

Raman spectroscopy provides complementary vibrational information through different selection rules that emphasize symmetric vibrations and polarizable bonds [29] [30]. The technique is particularly sensitive to carbon-carbon stretching modes in aromatic systems and can provide enhanced detail about ring vibrations [29] [30].

The thiophene ring exhibits characteristic Raman bands that arise from symmetric and asymmetric carbon-carbon stretching modes [29] [30]. The symmetric stretching vibrations typically appear between 1400 and 1500 wavenumbers with strong intensities, while asymmetric modes resonate in the range of 1350 to 1450 wavenumbers [29] [30]. The ring breathing modes, involving concerted expansion and contraction of the aromatic ring, appear between 900 and 1100 wavenumbers and often represent some of the most intense features in the Raman spectrum [30] [31].

The carbonyl group contributes a characteristic Raman band in the range of 1650 to 1680 wavenumbers, though this vibration typically exhibits moderate intensity compared to its strong infrared absorption [29]. The carbon-sulfur stretching modes appear between 600 and 850 wavenumbers in the Raman spectrum, providing diagnostic information about the thiophene ring structure [30] [31].

The dioxolane ring system contributes several Raman-active vibrations, including ring deformation modes between 800 and 1000 wavenumbers and carbon-oxygen-carbon stretching vibrations in the range of 1050 to 1150 wavenumbers [25] [32]. The symmetric stretching modes of the acetal linkage are often more prominent in Raman spectroscopy compared to infrared absorption [25].

The alkyl chain components contribute characteristic Raman bands associated with carbon-carbon stretching (800-1100 wavenumbers) and carbon-hydrogen deformation modes (1350-1500 wavenumbers) [29]. These vibrations typically exhibit weak to moderate intensities compared to the aromatic ring modes [29].